Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

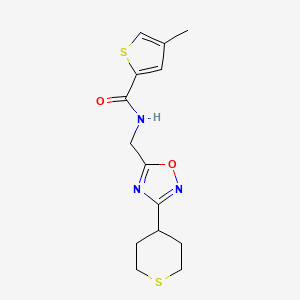

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine, also known as TPA-3BO, is a triphenylamine with a boronic acid pinacol ester on the end of each benzene ring . It has electron and dipole transport properties and is used as the electron transport material in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

TPA-3BO can be synthesized by coupling an amine with a boronic acid . In addition, it can be prepared via a Suzuki coupling reaction of 2,4,6-tris [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine with tris (4-bromophenyl)amine .Molecular Structure Analysis

The molecular structure of TPA-3BO consists of a triphenylamine core with a boronic acid pinacol ester on the end of each benzene ring . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Chemical Reactions Analysis

The boronic acid pinacol ester functional groups in TPA-3BO are ideal for Suzuki cross-coupling reactions to extend the size of the structure . Triarylamine (TAA) derivatives, such as TPA-3BO, are good electrode materials for their high charge mobilities, excellent thermal stabilities, and high redox activity .Scientific Research Applications

Covalent Organic Frameworks (COFs)

This compound is a trigonal bridging ligand linker for COFs in applications of effective iodine uptake and supercapacitors . It’s ideal for Suzuki cross-coupling reaction to extend the size of the structure .

Electrode Materials

Triarylamine (TAA) derivatives are good electrode materials for their high charge mobilities, excellent thermal stabilities, and high redox activity . Polytriarylamines (PTAAs) allow reversible radical redox reactions to occur through charge/discharge .

Porous Aromatic Frameworks (PAFs)

Porous aromatic frameworks (PAFs) LNU-58, prepared through Suzuki cross-coupling polymerization of this compound and 3,5-dibromoazobenzene, can adsorb iodine effectively .

Conjugated Microporous Polymer (CMP)

The CMP TPA-TAB, with a large BET surface area (490 m2 g-1), demonstrated great thermal stability while being employed as electrode materials in supercapacitor devices .

Optoelectronic Devices

This compound is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to the appropriate properties .

Organic Light Emitting Diodes (OLEDs)

Triphenylamine (TPA) and related derivatives are widely used as three-dimensional conjugated systems of organic semiconductors (OSCs) with superior performance transporting/hole-injecting behavior or luminophore materials in LEDs .

Solar Cells

Their multifunctional and amorphous properties offer the possibilities to develop active materials for organic fotovoltaic diodes and solar cells with charge transport and isotropic optical properties .

Nanostructure Film Dopant

This molecule is used as a dopant of nanostructure film that it increasing carrier concentration .

Mechanism of Action

Future Directions

TPA-3BO has shown potential in applications such as effective iodine uptake and supercapacitors . It has been used in the synthesis of porous aromatic frameworks (PAFs) and conjugated microporous polymers (CMPs), which have demonstrated great thermal stability and high specific capacitance . These materials have potential applications in energy storage and environmental remediation .

properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48B3NO6/c1-31(2)32(3,4)42-37(41-31)25-13-19-28(20-14-25)40(29-21-15-26(16-22-29)38-43-33(5,6)34(7,8)44-38)30-23-17-27(18-24-30)39-45-35(9,10)36(11,12)46-39/h13-24H,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUSFKMKLSUKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48B3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)

![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)

![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2415266.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)